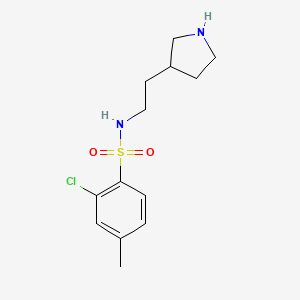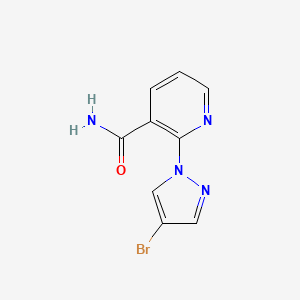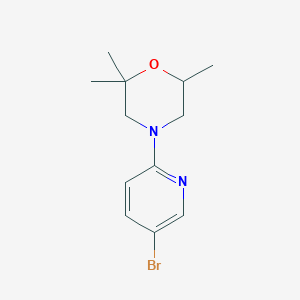
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide, also known as CP-465,022, is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound belongs to the class of sulfonamide compounds and has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR).
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide involves its binding to the α7 nAChR, which is a ligand-gated ion channel that plays a crucial role in cognitive function and memory. By binding to this receptor, 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide can modulate the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in the regulation of cognitive function and memory.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide can improve cognitive function and memory in animal models of neurological disorders such as schizophrenia and Alzheimer's disease. This compound has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide has several advantages for use in lab experiments. It has a high affinity for the α7 nAChR, which makes it an ideal tool for studying the role of this receptor in various neurological disorders. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide. One potential direction is the development of more potent and selective compounds that target the α7 nAChR. Another direction is the investigation of the potential therapeutic uses of this compound in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems for 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesis Methods
The synthesis of 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide involves a multi-step process that includes the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with 2-pyrrolidin-3-yl ethanol, followed by the addition of sodium hydride and the subsequent reaction with 2-chloro-4-methylbenzenesulfonyl chloride.
Scientific Research Applications
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic uses in various neurological disorders such as schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Studies have shown that this compound has a high affinity for the α7 nAChR, which is a key target for the treatment of these disorders.
properties
IUPAC Name |
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-10-2-3-13(12(14)8-10)19(17,18)16-7-5-11-4-6-15-9-11/h2-3,8,11,15-16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKNUZHQXUZZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2CCNC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)

![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)

![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)

![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)
![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)
![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)

![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)